

# Application Note: Structural Elucidation of Ismine Using NMR and Mass Spectrometry

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## Compound of Interest

Compound Name: *Ismine*

Cat. No.: *B158432*

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## Introduction

The structural elucidation of novel compounds is a cornerstone of natural product chemistry and drug discovery. **Ismine**, a recently isolated alkaloid, has shown promising biological activity, necessitating a detailed structural characterization. This application note provides a comprehensive protocol for the structural elucidation of **Ismine**, a compound containing a key imine (-CH=N-) functionality, utilizing a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies outlined herein are broadly applicable to the characterization of similar alkaloidal structures.

## Mass Spectrometry Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

## Experimental Protocol: ESI-MS and ESI-MS/MS

Instrumentation:

- A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

- Prepare a stock solution of the isolated **Ismine** at a concentration of 1 mg/mL in methanol.
- Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

#### ESI-MS (Full Scan) Parameters:

- Ionization Mode: Positive
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 600 L/hr
- Scan Range: m/z 100-1000

#### ESI-MS/MS (Product Ion Scan) Parameters:

- Select the protonated molecular ion ( $[M+H]^+$ ) of **Ismine** as the precursor ion.
- Apply a collision energy (e.g., 10-40 eV) to induce fragmentation.
- Acquire the product ion spectrum.

## Data Presentation: Mass Spectrometry of a Model Imine Alkaloid (N-benzylideneaniline)

As a representative example of an imine-containing compound, the mass spectral data for N-benzylideneaniline (C<sub>13</sub>H<sub>11</sub>N) is presented.

| Ion                | Observed m/z | Interpretation   |
|--------------------|--------------|--|
| [M+H] <sup>+</sup> | 182.0964     | Protonated molecular ion   |
| MS/MS Fragments    |              |  |
| m/z 180            | 180.xxxx     | Loss of a hydrogen radical from the molecular ion  |
| m/z 104            | 104.xxxx     | Fragment corresponding to [C <sub>7</sub> H <sub>6</sub> N] <sup>+</sup>                 |
| m/z 77             | 77.xxxx      | Fragment corresponding to the phenyl group [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> |

## NMR Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and stereochemistry of a molecule. A combination of 1D and 2D NMR experiments is employed for a complete structural assignment.

## Experimental Protocol: NMR Spectroscopy

Instrumentation:

- A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified **Ismine** in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) or another suitable deuterated solvent.
- Transfer the solution to a 5 mm NMR tube.

1D NMR Experiments:

- <sup>1</sup>H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling patterns of the hydrogen atoms.

- $^{13}\text{C}$  NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

#### 2D NMR Experiments:

- COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks (i.e., which protons are adjacent to each other).
- HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton.

## Data Presentation: NMR Data for a Model Imine Alkaloid (N-benzylideneaniline)

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for N-benzylideneaniline in  $\text{CDCl}_3$ .<sup>[1]</sup>

Table 2:  $^1\text{H}$  NMR Data of N-benzylideneaniline (400 MHz,  $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|------------|
| 8.44                            | s            | 1H          | -CH=N-     |
| 7.92-7.87                       | m            | 2H          | Aromatic-H |
| 7.49-7.43                       | m            | 3H          | Aromatic-H |
| 7.41-7.34                       | m            | 2H          | Aromatic-H |
| 7.26-7.20                       | m            | 3H          | Aromatic-H |

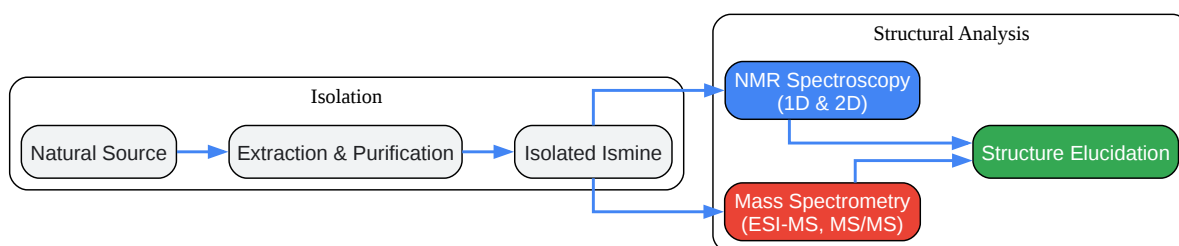
Table 3:  $^{13}\text{C}$  NMR Data of N-benzylideneaniline (100 MHz,  $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ ) ppm | Assignment   |
|---------------------------------|--------------|
| 160.4                           | -CH=N-       |
| 152.1                           | Aromatic C-N |
| 136.2                           | Aromatic C   |
| 131.3                           | Aromatic CH  |
| 129.1                           | Aromatic CH  |
| 128.8                           | Aromatic CH  |
| 125.9                           | Aromatic CH  |
| 120.8                           | Aromatic CH  |

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of an unknown alkaloid like **Ismine**.

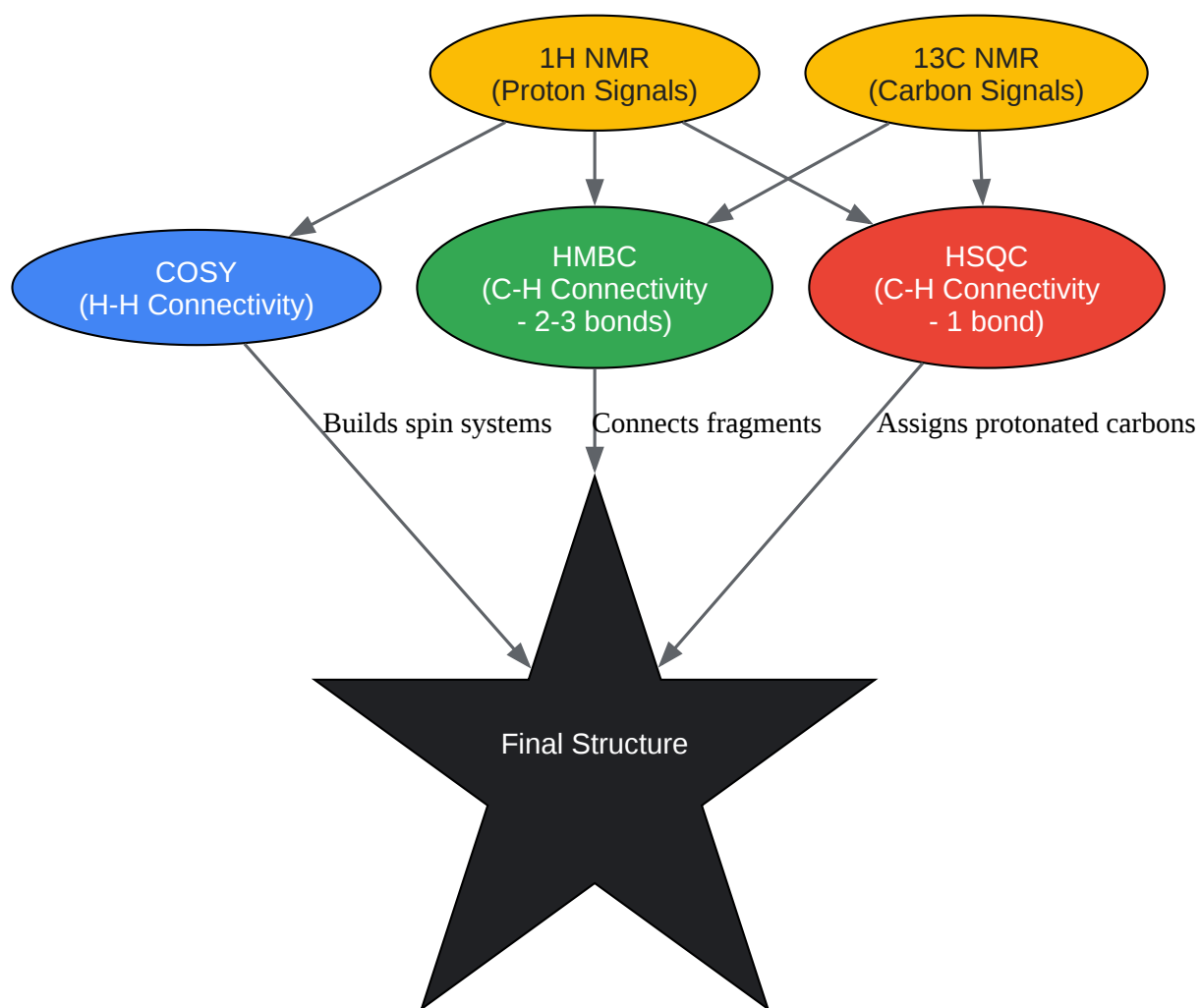


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Figure 1. Experimental workflow for **Ismine** structural elucidation.

### NMR Data Integration Logic

The interplay between different 2D NMR experiments is crucial for piecing together the molecular structure.



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## References

- 1. rsc.org [rsc.org]
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